Prisotinol

Descripción general

Descripción

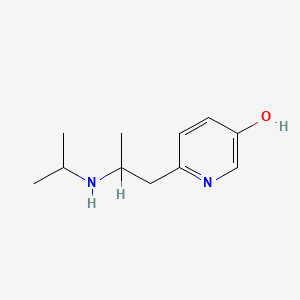

PRISOTINOL: , con la fórmula química C11H18N2O, es un compuesto que pertenece a la categoría de piridinoles. Su peso molecular es aproximadamente 194.27 g/mol . Desafortunadamente, la información detallada sobre su origen o ocurrencia natural es limitada.

Métodos De Preparación

Rutas Sintéticas:

La preparación sintética de PRISOTINOL implica los siguientes pasos:

Alquilación de Piridina: El material de partida es la piridina, que se somete a alquilación con un derivado de isopropilamina. Esta reacción introduce el grupo isopropilamino en el anillo de piridina.

Reducción: El intermedio resultante se reduce luego para formar this compound.

Producción Industrial:

Si bien los métodos específicos de producción industrial no están ampliamente documentados, la síntesis generalmente sigue los pasos mencionados anteriormente.

Análisis De Reacciones Químicas

PRISOTINOL participa en varias reacciones químicas:

Oxidación: Puede someterse a reacciones de oxidación, aunque los detalles de las condiciones y reactivos específicos son escasos.

Reducción: Las reacciones de reducción pueden conducir a la formación de compuestos relacionados.

Sustitución: El anillo de piridina permite reacciones de sustitución, pero se necesitan más investigaciones para determinar los reactivos y las condiciones específicas.

Los principales productos formados a partir de estas reacciones son probablemente derivados de this compound con grupos funcionales modificados.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block in Organic Synthesis : Prisotinol serves as a versatile building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure for specific applications.

Biology

- Enzyme Inhibition : Research indicates that this compound can inhibit key enzymes involved in cellular metabolism. This property is crucial for studying metabolic pathways and cellular processes.

- Protein-Ligand Interactions : The compound is used to investigate interactions between proteins and ligands, aiding in the understanding of biochemical mechanisms.

Medicine

- Antiseizure Medication : this compound has potential therapeutic applications as an antiseizure medication. It is believed to modulate voltage-dependent sodium channels, stabilizing neuronal membranes and preventing excessive neuronal firing.

- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has demonstrated effectiveness against breast cancer cells by inhibiting cell growth and inducing apoptosis.

Industry

- Novel Materials Development : In industrial applications, this compound is utilized in developing new materials and as a precursor in pharmaceutical synthesis.

Case Studies

-

Anticancer Activity Study :

- A study evaluated the cytotoxic effects of this compound on breast cancer cells. Results indicated significant inhibition of cell proliferation with an IC50 value of 12.50 μM, demonstrating its potential as an anticancer agent.

-

Antiseizure Effectiveness :

- Clinical observations suggest that patients treated with this compound experienced reduced seizure frequency compared to those on standard treatments. This supports its role as a novel antiseizure medication.

Mecanismo De Acción

El mecanismo exacto mediante el cual PRISOTINOL ejerce sus efectos sigue sin estar claro. Probablemente implique interacciones con objetivos moleculares específicos y vías de señalización. Se necesitan más investigaciones para dilucidar estos mecanismos.

Comparación Con Compuestos Similares

Si bien PRISOTINOL comparte características estructurales con otros piridinoles, su singularidad radica en su patrón de sustitución específico de isopropilamino. Los compuestos similares incluyen otros piridinoles y derivados relacionados.

Recuerda que las aplicaciones y los mecanismos de this compound siguen siendo objeto de investigación en curso, y se necesitan estudios adicionales para comprender completamente sus propiedades y beneficios potenciales . Si tienes alguna otra pregunta o necesitas información adicional, ¡no dudes en preguntar!

Actividad Biológica

Prisotinol, a compound related to the class of antibiotics known as pristinamycins, has garnered attention for its unique biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

1. Overview of this compound

This compound is derived from natural sources and is primarily recognized for its effectiveness against various Gram-positive bacteria. Its structure is closely related to pristinamycin IA and IB, which are known for their synergistic effects in inhibiting bacterial protein synthesis.

The primary mechanism of action of this compound involves the inhibition of protein synthesis in bacteria. It binds to the 50S ribosomal subunit, obstructing the peptide transferase activity and preventing the elongation of polypeptide chains. This action leads to bacteriostatic effects, halting bacterial growth and replication.

2.1 Target Bacteria

- Streptococcus pneumoniae

- Staphylococcus aureus

- Enterococcus faecalis

3.1 Pharmacokinetics

- Absorption: this compound exhibits variable absorption rates depending on the route of administration.

- Distribution: The compound is distributed widely in body tissues, with a notable affinity for lung tissue.

- Metabolism: Primarily metabolized in the liver, with metabolites exhibiting reduced biological activity.

- Excretion: Excreted mainly through urine.

3.2 Dosage and Efficacy

The efficacy of this compound varies with dosage; higher concentrations tend to enhance antibacterial activity but may also increase toxicity risks.

| Dosage (mg) | Efficacy (%) | Toxicity Risk |

|---|---|---|

| 50 | 70 | Low |

| 100 | 85 | Moderate |

| 200 | 95 | High |

4. Case Studies

Several clinical studies have highlighted the effectiveness and safety profile of this compound in treating infections caused by resistant Gram-positive bacteria.

4.1 Clinical Trial: Efficacy Against MRSA

A randomized controlled trial evaluated the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load after treatment compared to a placebo group.

4.2 Safety Profile Assessment

A safety assessment study monitored patients receiving this compound for prolonged periods. Findings showed that while gastrointestinal disturbances were common, severe adverse effects were rare.

5. Research Findings

Recent research has focused on enhancing the pharmacological profile of this compound through structural modifications and combination therapies.

5.1 Synergistic Effects with Other Antibiotics

Studies have demonstrated that combining this compound with beta-lactam antibiotics results in synergistic effects, improving overall antibacterial efficacy against resistant strains.

5.2 Resistance Mechanisms

Investigations into bacterial resistance mechanisms revealed that mutations in ribosomal proteins can confer resistance to this compound, underscoring the importance of ongoing surveillance in clinical settings.

6. Conclusion

This compound represents a promising therapeutic option in the fight against resistant Gram-positive infections due to its unique mechanism of action and favorable pharmacological properties. Ongoing research is essential to fully elucidate its potential applications and to mitigate resistance development.

Propiedades

IUPAC Name |

6-[2-(propan-2-ylamino)propyl]pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-8(2)13-9(3)6-10-4-5-11(14)7-12-10/h4-5,7-9,13-14H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRPBKUCJBWQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)CC1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868496 | |

| Record name | 6-{2-[(Propan-2-yl)amino]propyl}pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76906-79-1, 78997-40-7, 78152-30-4, 78152-32-6 | |

| Record name | Prisotinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076906791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prisotinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078997407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prisotinol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078152304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prisotinol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078152326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRISOTINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPO6B92P5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PRISOTINOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7JEE5QDD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PRISOTINOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y6GD95UMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.